molecular formula C23H28N4O2 B11363760 N-{1-methyl-2-[(4-methylpiperidin-1-yl)methyl]-1H-benzimidazol-5-yl}-2-phenoxyacetamide

N-{1-methyl-2-[(4-methylpiperidin-1-yl)methyl]-1H-benzimidazol-5-yl}-2-phenoxyacetamide

Cat. No.: B11363760
M. Wt: 392.5 g/mol
InChI Key: BAOCZVVHQOIQAP-UHFFFAOYSA-N
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Description

N-{1-methyl-2-[(4-methylpiperidin-1-yl)methyl]-1H-benzimidazol-5-yl}-2-phenoxyacetamide is a complex organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{1-methyl-2-[(4-methylpiperidin-1-yl)methyl]-1H-benzimidazol-5-yl}-2-phenoxyacetamide typically involves multiple steps, starting from the preparation of the benzimidazole core. The key steps include:

    Formation of Benzimidazole Core: This is usually achieved by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Alkylation: The benzimidazole core is then alkylated using 1-methyl-2-bromoethane in the presence of a base such as potassium carbonate.

    Piperidine Introduction:

    Phenoxyacetamide Formation: Finally, the phenoxyacetamide group is introduced through a nucleophilic substitution reaction with phenoxyacetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the piperidine ring, converting it into different reduced forms.

    Substitution: The compound is prone to nucleophilic substitution reactions, especially at the phenoxyacetamide group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products:

Scientific Research Applications

N-{1-methyl-2-[(4-methylpiperidin-1-yl)methyl]-1H-benzimidazol-5-yl}-2-phenoxyacetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{1-methyl-2-[(4-methylpiperidin-1-yl)methyl]-1H-benzimidazol-5-yl}-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • N-{1-methyl-2-[(4-methylpiperidin-1-yl)methyl]-1H-benzimidazol-5-yl}-2-phenoxyacetamide shares similarities with other benzimidazole derivatives such as:
    • N-{1-methyl-2-[(4-methylpiperidin-1-yl)methyl]-1H-benzimidazol-5-yl}-2-phenylacetamide
    • N-{1-methyl-2-[(4-methylpiperidin-1-yl)methyl]-1H-benzimidazol-5-yl}-2-methoxyacetamide

Uniqueness: The uniqueness of this compound lies in its specific structural features, such as the presence of the phenoxyacetamide group, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C23H28N4O2

Molecular Weight

392.5 g/mol

IUPAC Name

N-[1-methyl-2-[(4-methylpiperidin-1-yl)methyl]benzimidazol-5-yl]-2-phenoxyacetamide

InChI

InChI=1S/C23H28N4O2/c1-17-10-12-27(13-11-17)15-22-25-20-14-18(8-9-21(20)26(22)2)24-23(28)16-29-19-6-4-3-5-7-19/h3-9,14,17H,10-13,15-16H2,1-2H3,(H,24,28)

InChI Key

BAOCZVVHQOIQAP-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)CC2=NC3=C(N2C)C=CC(=C3)NC(=O)COC4=CC=CC=C4

Origin of Product

United States

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